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Compound of Interest

Compound Name: N-Methyl-N'-(hydroxy-PEG2)-Cy5

Cat. No.: B11827087 Get Quote

For Research Use Only. Not for use in diagnostic procedures.

Introduction
The N-Methyl-N'-(hydroxy-PEG2)-Cy5 Nucleic Acid Labeling Kit provides a streamlined and

efficient method for the covalent labeling of nucleic acids with the far-red fluorescent dye, Cy5.

This kit is designed for researchers, scientists, and drug development professionals who

require high-quality, fluorescently-labeled DNA, RNA, or oligonucleotides for a variety of

molecular biology and imaging applications. The core of this kit is the N-Methyl-N'-(hydroxy-
PEG2)-Cy5 molecule, a Cy5 derivative featuring a polyethylene glycol (PEG) linker. This

hydrophilic spacer enhances solubility in aqueous buffers and reduces steric hindrance,

facilitating robust and reproducible labeling of a wide range of nucleic acid types and sizes.[1]

[2] The resulting Cy5-labeled nucleic acids exhibit bright, stable fluorescence in the far-red

spectrum, minimizing background autofluorescence from biological samples and enabling high

signal-to-noise ratios in sensitive applications.[3]

Principle of the Method
The labeling strategy employed in this kit is based on the covalent conjugation of an amine-

reactive N-Methyl-N'-(hydroxy-PEG2)-Cy5 derivative to nucleic acids containing a primary

amine group. The hydroxyl group on the provided N-Methyl-N'-(hydroxy-PEG2)-Cy5 can be

activated to an N-hydroxysuccinimide (NHS) ester. This activated Cy5-NHS ester readily reacts

with primary amines on the nucleic acid to form a stable amide bond.[4][5] Nucleic acids can be

synthesized with amine modifications or enzymatically incorporated with amine-modified
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nucleotides to introduce the necessary reactive group for labeling. The reaction is performed

under mild conditions to ensure the integrity of the nucleic acid. Following the labeling reaction,

a straightforward purification step removes any unconjugated dye, resulting in a highly pure,

fluorescently-labeled nucleic acid probe ready for downstream applications.

Applications
The N-Methyl-N'-(hydroxy-PEG2)-Cy5 Nucleic Acid Labeling Kit is suitable for a wide range of

applications requiring the sensitive detection and visualization of nucleic acids.

Fluorescence In Situ Hybridization (FISH): Labeled probes can be used to detect specific

DNA or RNA sequences within fixed cells and tissues, enabling the study of chromosome

abnormalities, gene localization, and spatial gene expression.[6][7][8] The far-red emission of

Cy5 is particularly advantageous for FISH, as it reduces background autofluorescence from

cellular components.[3]

Microarray Analysis: Cy5-labeled cDNA or cRNA can be used for gene expression profiling

on microarrays, allowing for the simultaneous analysis of thousands of genes.[9]

Quantitative Real-Time PCR (qPCR): Cy5-labeled probes, such as TaqMan probes or

molecular beacons, can be used for the sensitive and specific quantification of target nucleic

acid sequences.[3][10]

In Vivo and In Vitro Imaging: The bright and photostable fluorescence of Cy5-labeled nucleic

acids allows for the tracking of their localization, transport, and dynamics within living cells

and organisms.[9]

Drug Development: In high-throughput screening assays, Cy5-labeled RNA can be utilized to

identify small molecules or peptides that interact with specific RNA targets, aiding in the

development of RNA-targeting therapeutics.[3]

Kit Components
N-Methyl-N'-(hydroxy-PEG2)-Cy5, pre-activated as an NHS ester

Labeling Buffer

Nuclease-Free Water
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Purification Spin Columns

Wash Buffer

Elution Buffer

Detailed Protocol

Technical Specifications
A summary of the technical data for the N-Methyl-N'-(hydroxy-PEG2)-Cy5 dye is provided

below.

Property Value

Chemical Name N-Methyl-N'-(hydroxy-PEG2)-Cy5

Molecular Formula C32H41ClN2O3

Molecular Weight 537.10 g/mol

Excitation Maximum (λex) ~649 nm

Emission Maximum (λem) ~667 nm

Extinction Coefficient ~250,000 cm⁻¹M⁻¹

Quantum Yield (Φ) ~0.2

Recommended Laser Line 633 nm or 647 nm

Solubility Water, DMSO, DMF

Experimental Protocols
Protocol 1: Labeling of Amine-Modified Nucleic Acids
This protocol describes the labeling of 1 µg of an amine-modified oligonucleotide. The reaction

can be scaled up or down as needed.

Materials Required:
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N-Methyl-N'-(hydroxy-PEG2)-Cy5 Nucleic Acid Labeling Kit

Amine-modified nucleic acid (e.g., oligonucleotide, DNA, or RNA)

Microcentrifuge

Pipettes and nuclease-free tips

Procedure:

Prepare the Nucleic Acid: Dissolve the amine-modified nucleic acid in the provided Labeling

Buffer to a final concentration of 1 mg/mL.

Reconstitute the Cy5 Dye: Briefly centrifuge the vial of Cy5-NHS ester to collect the contents

at the bottom. Add 10 µL of Nuclease-Free Water to the vial to create a 10 mM stock

solution. Vortex briefly to dissolve the dye completely.

Set up the Labeling Reaction: In a nuclease-free microcentrifuge tube, combine the

following:

1 µL of 1 mg/mL amine-modified nucleic acid

9 µL of Labeling Buffer

1 µL of 10 mM Cy5-NHS ester stock solution

Incubate: Mix the reaction gently by pipetting up and down. Incubate the reaction for 1-2

hours at room temperature, protected from light. For longer nucleic acids or to increase

labeling efficiency, the incubation time can be extended up to 4 hours.

Proceed to Purification: After incubation, proceed immediately to the purification protocol to

remove unconjugated dye.

Protocol 2: Purification of Labeled Nucleic Acid
This protocol is for the purification of the labeled nucleic acid from the labeling reaction using

the provided spin columns.
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Materials Required:

Labeled nucleic acid from Protocol 1

Purification Spin Columns

Wash Buffer

Elution Buffer

Nuclease-free collection tubes

Microcentrifuge

Procedure:

Prepare the Spin Column: Place a spin column into a clean collection tube. Add 500 µL of

Wash Buffer to the column and centrifuge at 10,000 x g for 1 minute. Discard the flow-

through.

Load the Sample: Add the 11 µL labeling reaction to the spin column.

Incubate: Let the column stand at room temperature for 2 minutes.

First Wash: Centrifuge at 10,000 x g for 1 minute. Discard the flow-through.

Second Wash: Add 500 µL of Wash Buffer to the column and centrifuge at 10,000 x g for 1

minute. Discard the flow-through.

Dry Spin: Centrifuge the empty column at 10,000 x g for 2 minutes to remove any residual

ethanol.

Elute: Transfer the spin column to a new, clean nuclease-free collection tube. Add 20-50 µL

of Elution Buffer to the center of the column membrane. Incubate at room temperature for 2

minutes.

Collect Labeled Nucleic Acid: Centrifuge at 10,000 x g for 1 minute to collect the purified,

labeled nucleic acid.
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Storage: Store the labeled nucleic acid at -20°C, protected from light.

Protocol 3: Quantification of Labeled Nucleic Acid
The concentration of the labeled nucleic acid and the degree of labeling (DOL) can be

determined using a spectrophotometer.

Procedure:

Measure Absorbance: Measure the absorbance of the purified labeled nucleic acid at 260

nm (for nucleic acid) and 649 nm (for Cy5).

Calculate Nucleic Acid Concentration:

Correction Factor (CF) = A₂₆₀ of Cy5 / A₆₄₉ of Cy5 = 0.05

Corrected A₂₆₀ = Measured A₂₆₀ - (Measured A₆₄₉ x CF)

Nucleic Acid Concentration (µg/mL) = Corrected A₂₆₀ x Dilution Factor x (33 for

ssDNA/RNA or 50 for dsDNA)

Calculate Dye Concentration:

Dye Concentration (pmol/µL) = (Measured A₆₄₉ x 1,000,000) / 250,000

Calculate Degree of Labeling (DOL):

DOL = (pmol of dye) / (pmol of nucleic acid)

Quantitative Data Summary

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11827087?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Typical Value/Range Notes

Labeling Efficiency
1 dye molecule per 20-60

bases

Can be adjusted by varying the

dye-to-nucleic acid ratio and

incubation time.[11]

Recovery from Purification > 85%
Using the provided spin

columns.

Photostability Moderate

Cy5 is susceptible to

photobleaching, especially in

the presence of ozone.

Consider using

photostabilizing agents for

long-term imaging. Covalently

linking cyclooctatetraene

(COT) to Cy5 can significantly

enhance photostability.[12][13]

Signal-to-Noise Ratio (in FISH) High

The far-red emission of Cy5

minimizes background

autofluorescence, leading to

improved signal-to-noise

ratios.[3] Double labeling of

FISH probes can further

increase signal intensity.[10]

Troubleshooting Guide
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Problem Possible Cause Solution

Low Labeling Efficiency

Inefficient removal of amine-

containing buffers (e.g., Tris)

from the nucleic acid sample.

Purify the amine-modified

nucleic acid to remove any

interfering substances before

labeling.[14]

pH of the labeling reaction is

not optimal.

Ensure the labeling buffer

maintains a pH between 8.0

and 9.0 for efficient NHS ester

chemistry.[5]

Degraded Cy5-NHS ester.

Store the Cy5-NHS ester

desiccated and protected from

light. Reconstitute immediately

before use.

High Background

Fluorescence

Incomplete removal of

unconjugated dye.

Repeat the purification step or

use an alternative purification

method like ethanol

precipitation.

Non-specific binding of the

labeled probe.

Optimize hybridization and

washing conditions (e.g.,

increase stringency) in your

application.

No or Weak Fluorescent Signal
Low concentration of labeled

nucleic acid.

Quantify the labeled nucleic

acid to ensure sufficient

material is used in the

downstream application.

Photobleaching of the Cy5

dye.

Minimize exposure of the

labeled probe to light. Use an

anti-fade mounting medium for

microscopy.[3]

Incorrect filter set on the

imaging system.

Ensure the excitation and

emission filters are appropriate

for Cy5 (Ex/Em: ~649/667 nm).
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Caption: Experimental workflow for nucleic acid labeling.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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